molecular formula C14H20ClN B13454651 2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-amine hydrochloride

2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-amine hydrochloride

Cat. No.: B13454651
M. Wt: 237.77 g/mol
InChI Key: YCGOBHWKWGSGEF-UHFFFAOYSA-N
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Description

2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-amine hydrochloride is an organic compound that features a cyclohexene ring, a phenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-amine hydrochloride typically involves the reaction of cyclohex-3-en-1-yl derivatives with phenylethan-1-amine under specific conditions. One common method involves the use of a precursor such as 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate, which undergoes a series of reactions including nucleophilic substitution and deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

2-cyclohex-3-en-1-yl-1-phenylethanamine;hydrochloride

InChI

InChI=1S/C14H19N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-3,5-6,9-10,12,14H,4,7-8,11,15H2;1H

InChI Key

YCGOBHWKWGSGEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CC(C2=CC=CC=C2)N.Cl

Origin of Product

United States

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